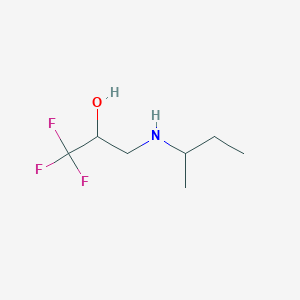
3-(Sec-butylamino)-1,1,1-trifluoro-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of sec-butylamine . Sec-butylamine is an organic chemical compound, specifically an amine, with the formula CH3CH2CH(NH2)CH3 .
Molecular Structure Analysis
Sec-butylamine, a related compound, has the molecular formula C4H11N . It is one of the four isomeric amines of butane, the others being n-butylamine, tert-butylamine, and isobutylamine .
Chemical Reactions Analysis
A study discusses the dissociative reaction of mono(alkylamino)silane-based precursors against the aminosilane compounds with multi-alkylamino ligands . This might shed light on the chemical reactions involving “3-(Sec-butylamino)-1,1,1-trifluoro-2-propanol”.
Physical And Chemical Properties Analysis
While specific physical and chemical properties for “3-(Sec-butylamino)-1,1,1-trifluoro-2-propanol” are not available, sec-butylamine, a related compound, is a colorless liquid with a fishy, ammoniacal odor. It is miscible with water and has a molar mass of 73.139 g·mol−1 .
Aplicaciones Científicas De Investigación
Amorphous Aggregate Induction in Proteins
The study of non-fluorinated cosolvents, including sec-butanol, has provided insights into their behavior in inducing amorphous aggregation in proteins. These cosolvents have been examined for their aggregation-inducing behavior upon interaction with conalbumin, an egg white protein. Such research is crucial for understanding protein stability and aggregation processes, which are relevant in diseases and biotechnological applications (Khan et al., 2015).
Synthesis of Organic Compounds
Research on the synthesis of organic compounds, such as 4-hydroxy-2-(trifluoromethyl) quinolines through intramolecular cyclization, showcases the application of trifluoro-containing compounds in creating new chemical entities. This process involves the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives, highlighting the versatility of trifluoro compounds in organic synthesis (Darehkordi et al., 2018).
Radiation Chemistry in Solvent Extraction
The study of Cs-7SB, a solvent modifier containing a trifluoro compound, in nuclear-solvent extraction processes emphasizes the importance of understanding the radiation-chemical robustness of such compounds. This research is fundamental in designing efficient extraction systems for radioactive waste management, where the compound’s stability under radiation is critical (Swancutt et al., 2011).
Silver(I) Complex-Formation Equilibria
Investigations into the formation constants of silver(I) complexes with amino-alcohols, including sec-butylamine, contribute to our understanding of coordination chemistry. Such studies provide insights into the interactions between metal ions and organic ligands, which are essential for developing new materials and catalytic processes (Canepari et al., 1997).
Chemiluminescence Enhancement
The role of fluorinated alcohols in enhancing electrogenerated chemiluminescence (ECL) demonstrates the potential of these compounds in analytical chemistry. By studying the ECL behavior of Ru(bpy)3(2+) in various solvent environments, researchers can develop more sensitive detection methods for chemical and biological analytes (Vinyard & Richter, 2007).
Safety And Hazards
Direcciones Futuras
While specific future directions for “3-(Sec-butylamino)-1,1,1-trifluoro-2-propanol” are not available, a study discusses the potential of NIR-II light-activated nanotheranostics, which include a thermosensitive nitric oxide (NO) donor, to enhance photothermal therapy . This could suggest potential future directions for similar compounds.
Propiedades
IUPAC Name |
3-(butan-2-ylamino)-1,1,1-trifluoropropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F3NO/c1-3-5(2)11-4-6(12)7(8,9)10/h5-6,11-12H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHBBCJFYLKQGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Sec-butylamino)-1,1,1-trifluoro-2-propanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(Cyanomethyl)-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2961058.png)
![2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2961061.png)

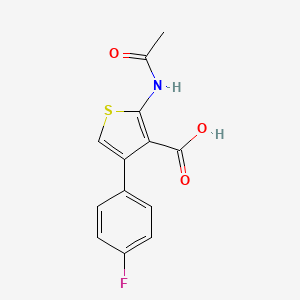

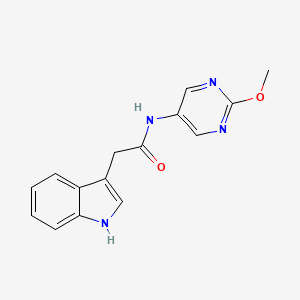
![2-{[4-(4-Fluorophenyl)-6-(trifluoromethyl)-pyrimidin-2-yl]thio}propanoic acid](/img/structure/B2961070.png)
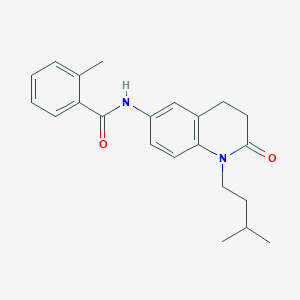
![2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2961072.png)
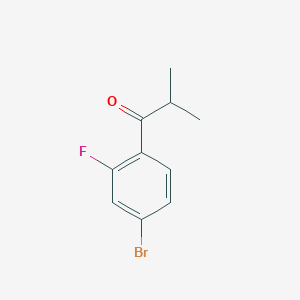
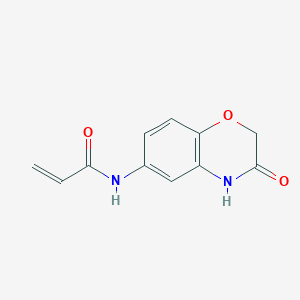
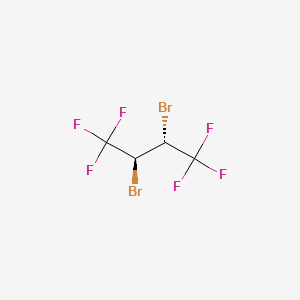
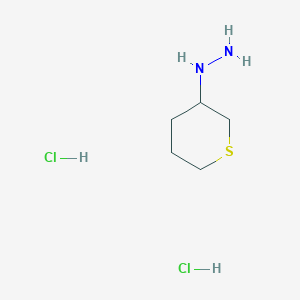
![4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2961079.png)